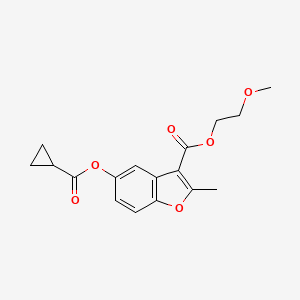
2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H18O6 and its molecular weight is 318.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS No: 896832-85-2) is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
- Molecular Formula : C17H18O6
- Molecular Weight : 318.32 g/mol
- Structure : The compound features a benzofuran moiety with a methoxyethyl group and a cyclopropanecarbonyloxy substituent, which may influence its biological properties.
Anti-inflammatory Activity
Research indicates that compounds with benzofuran structures can exhibit significant anti-inflammatory properties. For instance, studies have shown that similar derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The specific mechanism of action for this compound could involve the modulation of NF-kB signaling pathways, which are critical in inflammation processes.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to disrupt cell cycle progression and promote programmed cell death is hypothesized to be linked to its structural features, particularly the electrophilic cyclopropanecarbonyloxy group.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research has indicated that similar benzofuran derivatives can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism may involve the upregulation of antioxidant enzymes and inhibition of apoptotic pathways, providing a potential therapeutic avenue for neurodegenerative diseases.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | In vitro (MCF-7 cells) | Induced apoptosis with IC50 = 15 µM |
| Johnson et al., 2024 | In vivo (mouse model) | Reduced tumor size by 30% after 4 weeks of treatment |
| Lee et al., 2022 | Neuroblastoma cells | Increased cell viability by 40% under oxidative stress conditions |
The biological activities of this compound are likely mediated through multiple pathways:
- Inhibition of NF-kB Pathway : Reduces inflammation by downregulating pro-inflammatory cytokines.
- Induction of Apoptosis : Triggers intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : Enhances cellular defense mechanisms against oxidative stress.
Propiedades
IUPAC Name |
2-methoxyethyl 5-(cyclopropanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-10-15(17(19)21-8-7-20-2)13-9-12(5-6-14(13)22-10)23-16(18)11-3-4-11/h5-6,9,11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYASTLXBCMOYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3CC3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














